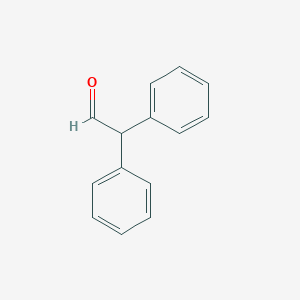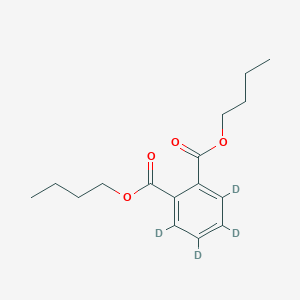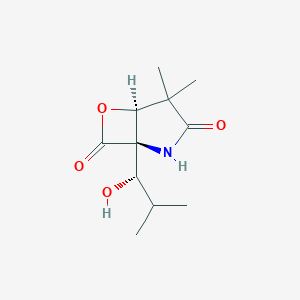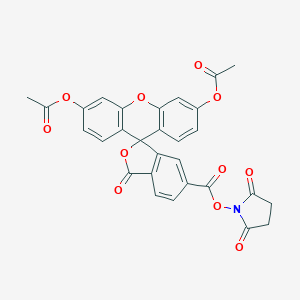![molecular formula C16H14F3NO4S B122627 N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide CAS No. 147695-92-9](/img/structure/B122627.png)
N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
Overview
Description
ZM 226600 is a chemical compound known for its role as an ATP-sensitive potassium channel opener. It has an EC50 value of 500 nanomolar and is primarily used in scientific research to study its effects on potassium channels and bladder activity .
Mechanism of Action
ZM 226600, also known as N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide or ZM226600, is a potent ATP-sensitive potassium channel opener . This article will cover its target of action, mode of action, affected biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
The primary target of ZM 226600 is the ATP-sensitive potassium channel (KATP channel) . These channels play a crucial role in cellular excitability and coupling metabolic signals to electrical activity.
Mode of Action
ZM 226600 acts as an agonist to the KATP channels . By opening these channels, it increases the efflux of potassium ions, which leads to hyperpolarization of the cell membrane and reduces cellular excitability.
Biochemical Pathways
The activation of KATP channels by ZM 226600 affects the membrane potential and cellular excitability, which can influence various biochemical pathways. For instance, in the urinary bladder, it inhibits spontaneous contractions, suggesting a role in the regulation of detrusor muscle activity .
Result of Action
ZM 226600 has been shown to inhibit bladder spontaneous activity effectively .
Biochemical Analysis
Biochemical Properties
ZM 226600 plays a significant role in biochemical reactions, particularly as a potent Kir6 (KATP) channel opener . It interacts with the ATP-sensitive potassium channels, leading to their opening . The nature of these interactions is primarily through binding at the molecular level .
Cellular Effects
ZM 226600 has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of ATP-sensitive potassium channels . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of ZM 226600 involves its binding to ATP-sensitive potassium channels, leading to their opening . This action can result in changes in gene expression and enzyme activity, contributing to its cellular effects .
Dosage Effects in Animal Models
The effects of ZM 226600 can vary with different dosages in animal models
Metabolic Pathways
The metabolic pathways that ZM 226600 is involved in are primarily related to its role as a potassium channel opener . Detailed information about any enzymes or cofactors it interacts with, or its effects on metabolic flux or metabolite levels, is not currently available.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZM 226600 involves the reaction of 4-phenylsulfonylphenylamine with 3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for ZM 226600 are not widely documented, but the synthesis likely follows similar routes as the laboratory preparation, with optimizations for scale, yield, and purity. The compound is typically produced in solid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
ZM 226600 undergoes various chemical reactions, including:
Reduction: Reduction reactions can alter the functional groups present in ZM 226600.
Substitution: The compound can undergo substitution reactions, particularly at the phenylsulfonyl group.
Common Reagents and Conditions
Common reagents used in reactions involving ZM 226600 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving ZM 226600 depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
ZM 226600 has several scientific research applications, including:
Chemistry: Used to study the properties and behavior of potassium channels.
Biology: Investigated for its effects on cellular activities, particularly in bladder tissues.
Medicine: Explored for potential therapeutic applications in treating bladder overactivity and other urogenital disorders.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
Cromakalim: Another potassium channel opener with similar effects but different chemical structure.
Pinacidil: Known for its vasodilatory effects and potassium channel opening properties.
Minoxidil: A well-known potassium channel opener used primarily for its vasodilatory effects.
Uniqueness
ZM 226600 is unique in its high potency and selectivity for ATP-sensitive potassium channels. Unlike some other potassium channel openers, it does not exhibit antiandrogen properties and has a more targeted effect on bladder tissues, making it a valuable tool in urogenital research .
Properties
IUPAC Name |
N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO4S/c1-15(22,16(17,18)19)14(21)20-11-7-9-13(10-8-11)25(23,24)12-5-3-2-4-6-12/h2-10,22H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLXQHHFAKVTNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967829 | |
| Record name | N-[4-(Benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5326-71-6 | |
| Record name | N-[4-(Benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of ZM 226600?
A1: ZM 226600 acts as a potassium channel opener, specifically targeting ATP-sensitive potassium (KATP) channels. [, ] While its precise mechanism is not fully elucidated in these papers, KATP channel openers typically bind to the sulfonylurea receptor (SUR) subunit of the channel, inducing a conformational change that leads to channel opening. This opening allows potassium ions to flow out of the cell, hyperpolarizing the cell membrane and reducing cellular excitability. [, ]
Q2: Which KATP channel subtype does ZM 226600 preferentially target?
A2: Research suggests that ZM 226600 exhibits selectivity for the Kir6.1/SUR2B KATP channel subtype. [] This subtype is found in vascular smooth muscle, including that of the bladder. [, ] This selectivity is noteworthy as it may contribute to the compound's potential therapeutic effects on overactive bladder.
Q3: What are the observed effects of ZM 226600 on human detrusor muscle?
A3: In studies using isolated human detrusor muscle strips, ZM 226600 demonstrated a significant inhibitory effect on electrically-generated contractions. [] This suggests that ZM 226600, through its action on KATP channels, can reduce the contractility of the bladder muscle. This finding supports its potential for treating conditions like overactive bladder where excessive muscle contractions are problematic.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl (2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-formamido-3-sulfanylpropanoyl]amino]-4-methylpent-4-enoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoate](/img/structure/B122569.png)






![(4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one](/img/structure/B122588.png)
![1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B122590.png)
